N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(3,4-dimethoxyphenyl)-5-tetrazolyl]thio]acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(3,4-dimethoxyphenyl)-5-tetrazolyl]thio]acetamide is a member of tetrazoles.
Scientific Research Applications
Anti-Diabetic Potential
A study synthesizing a series of new acetamides, including N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives, evaluated their anti-diabetic potentials. These compounds showed weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting a potential role in type-2 diabetes therapy (Abbasi et al., 2023).
Antibacterial and Antifungal Properties
Several studies focused on the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamides and their derivatives, revealing promising antibacterial and antifungal potentials. These compounds have been found to be effective against various microbial strains, indicating their potential as therapeutic agents in treating infections (Abbasi et al., 2020); (Abbasi et al., 2016).
Enzyme Inhibitory Activity
Compounds containing the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety were evaluated for their enzyme inhibitory activity. These compounds displayed substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, suggesting their potential use in treating diseases related to these enzymes (Abbasi et al., 2019).
Properties
Molecular Formula |
C19H19N5O5S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H19N5O5S/c1-26-14-6-4-13(10-16(14)27-2)24-19(21-22-23-24)30-11-18(25)20-12-3-5-15-17(9-12)29-8-7-28-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,25) |
InChI Key |
WRRGFFYTLWGXFT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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